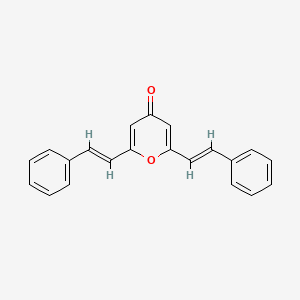

2,6-Distyryl-4H-pyran-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-bis[(E)-2-phenylethenyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVYBGVJLGLQOS-PHEQNACWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2,6 Distyryl 4h Pyran 4 One and Its Structural Analogues

Established Synthetic Pathways for the 4H-Pyran-4-one Core Construction

Cyclocondensation Reactions Employing Varied Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of the 4H-pyran-4-one core. These reactions typically involve the condensation and subsequent cyclization of open-chain precursors. One common approach involves the use of 1,3,5-tricarbonyl compounds or their synthetic equivalents. For instance, the reaction of acetoacetic esters with aldehydes in the presence of a base can lead to the formation of 4-hydroxy-2-pyrones, which can be further modified. urfu.ru Another well-established precursor is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), which can be synthesized through a condensation reaction followed by neutralization and reflux. wisconsin.edu The resulting chelidonic acid can then be decarboxylated to yield the parent pyran-4-one. wisconsin.edu

A variety of precursors can be utilized in these cyclocondensation reactions, as highlighted in the table below.

| Precursor Type | Reagents/Conditions | Product |

| β-Ketoesters and Aldehydes | Base (e.g., NaH, n-BuLi), then oxidation | 4-Hydroxy-2-pyrones |

| Diethyl Oxaloacetate and Arylacetic Acids | In situ generation of arylacetyl chlorides, base-catalyzed intramolecular Claisen condensation | 3-Aryl-4-hydroxy-2-pyrones urfu.ru |

| Chelidonic Acid Diamide | Trifluoroacetic anhydride (B1165640), pyridine in dioxane | 2,6-Dicyano-4H-pyran-4-one nih.gov |

Ring-Closing Strategies and Advanced Heterocyclic Annulation Methods

Ring-closing strategies offer an alternative and often highly efficient route to the 4H-pyran-4-one core. Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including dihydro-pyrans which can be precursors to pyranones. rsc.org The intramolecular rearrangement of δ-hydroxyalkynones, catalyzed by acids such as p-toluenesulfonic acid (pTsOH), provides a metal-free approach to substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org

Advanced heterocyclic annulation methods, such as the hetero-Diels-Alder reaction, are also employed. The reaction of Danishefsky's diene with aldehydes, for example, can be catalyzed by Lewis acids to afford 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity. organic-chemistry.org Furthermore, base-induced annulation of α-iodo-pyranone with Michael addition of nucleophiles followed by intramolecular nucleophilic substitution represents another sophisticated strategy. researchgate.net

Advanced Olefination and Cross-Coupling Techniques for Styryl Moieties Introduction at 2,6-Positions

Once the 4H-pyran-4-one core, typically bearing methyl or other reactive groups at the 2 and 6 positions, is synthesized, the introduction of the styryl moieties is the subsequent key transformation. This is generally achieved through various olefination and cross-coupling reactions.

Wittig-Type and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modifications are widely used for the conversion of aldehydes and ketones to alkenes. wikipedia.orglumenlearning.comlibretexts.org In the context of 2,6-distyryl-4H-pyran-4-one synthesis, a precursor such as 2,6-dimethyl-4H-pyran-4-one can be halogenated at the methyl groups to form dihalo derivatives, which are then converted to the corresponding phosphonium salts. Treatment of these salts with a base generates the Wittig reagent, which can then react with benzaldehyde to form the desired distyryl product.

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is a powerful alternative to the Wittig reaction and often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is particularly advantageous due to the easier removal of the phosphate byproduct. wikipedia.org The Still-Gennari modification of the HWE reaction can be employed to achieve high Z-selectivity. nrochemistry.comnih.gov

A comparison of these two methods is presented below.

| Reaction | Reagent | Key Features | Stereoselectivity |

| Wittig Reaction | Triphenyl phosphonium ylide | Widely applicable, tolerates various functional groups. wikipedia.orglibretexts.org | Stabilized ylides give predominantly (E)-alkenes; non-stabilized ylides lead to (Z)-alkenes. organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | More nucleophilic and less basic than Wittig reagents, byproduct is water-soluble. wikipedia.org | Predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org |

Knoevenagel Condensation Variants in Di-Styrylation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a fundamental tool for C-C bond formation. researchgate.net In the synthesis of this compound, a precursor like 2,6-dimethyl-4H-pyran-4-one can undergo condensation with two equivalents of benzaldehyde in the presence of a suitable catalyst, often a weak base like piperidine or an amine. rsc.orgnih.gov The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Suzuki-Miyaura coupling is a prominent example. scispace.comacs.orguwindsor.ca This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com To synthesize this compound using this method, a 2,6-dihalo-4H-pyran-4-one precursor would be required. This precursor could then be reacted with styrylboronic acid or its esters in a Suzuki-Miyaura coupling reaction to introduce the styryl groups at the 2 and 6 positions. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide variety of substituted styryl moieties, making it a powerful tool for creating a library of this compound analogues.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The synthesis of this compound and its derivatives often involves the Claisen-Schmidt condensation reaction. This reaction typically utilizes an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. The optimization of various reaction parameters is crucial for maximizing the yield and purity of the desired product.

Key parameters that are frequently optimized include the choice of base, solvent, temperature, and reaction time. For instance, in the synthesis of related α,β-unsaturated ketones via Claisen-Schmidt condensation, solid sodium hydroxide (B78521) (NaOH) has been effectively used as a catalyst in solvent-free conditions, leading to high yields. The molar ratio of the catalyst is a critical factor, with studies showing that a catalytic amount (e.g., 20 mol%) can be as effective as a stoichiometric amount.

The reaction of dehydroacetic acid with various aromatic aldehydes in the presence of a base catalyst is a common route to styryl-pyranones. The selection of the appropriate base and solvent system is paramount for driving the reaction towards the desired product and minimizing side reactions. While traditional methods often employ organic solvents, recent advancements have focused on greener alternatives.

To illustrate the impact of reaction parameter optimization, consider the following hypothetical optimization table for the synthesis of a this compound analogue.

Table 1: Optimization of Reaction Conditions for a this compound Analogue

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | Ethanol | Reflux | 8 | 65 |

| 2 | Pyrrolidine | Ethanol | Reflux | 8 | 72 |

| 3 | NaOH | Ethanol | 50 | 6 | 78 |

| 4 | KOH | Methanol | 50 | 6 | 85 |

| 5 | NaOH | Solvent-free | 80 | 1 | 92 |

Sustainable and Green Chemistry Approaches in Synthetic Protocol Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogues. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in the green synthesis of these compounds is the development of solvent-free reaction conditions. Performing reactions in the absence of a solvent, often with mechanical grinding or at elevated temperatures, can lead to higher yields, shorter reaction times, and a significant reduction in waste. The Claisen-Schmidt condensation, a key step in the synthesis of the distyrylpyranone backbone, has been successfully carried out under solvent-free conditions using solid catalysts like sodium hydroxide.

Aqueous media synthesis represents another important green chemistry approach. Water is an ideal solvent due to its non-toxic, non-flammable, and readily available nature. The synthesis of various heterocyclic compounds, including pyran derivatives, has been successfully demonstrated in water, often leading to simplified work-up procedures and improved safety profiles.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For the preparation of this compound, various catalysts have been explored to enhance reaction rates and improve yields. Both homogeneous and heterogeneous catalysts have been employed. Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost.

For example, solid base catalysts such as potassium hydroxide loaded on calcium oxide (KOH/CaO) have been used for the synthesis of 4H-pyran derivatives under solvent-free conditions, demonstrating high catalytic efficiency and reusability. The choice of catalyst can significantly influence the reaction's selectivity, favoring the formation of the desired distyryl product over potential side products.

Table 2: Comparison of Catalytic Systems for the Synthesis of a 4H-Pyran Derivative

| Entry | Catalyst | Reaction Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 1 | None | Ethanol, Reflux | 12 h | 40 |

| 2 | Piperidine | Ethanol, Reflux | 8 h | 65 |

| 3 | Solid NaOH | Solvent-free, 80°C | 1 h | 92 |

| 4 | KOH/CaO | Solvent-free, 60°C | 15 min | 95 |

Microwave and Ultrasound-Assisted Synthesis Methodologies

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques can dramatically reduce reaction times, increase yields, and enhance the selectivity of reactions.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and rapidly heat the reaction mixture. This localized and efficient heating can lead to faster reaction rates and often cleaner product formation. The synthesis of various heterocyclic compounds, including pyran derivatives, has been successfully achieved using microwave irradiation, often under solvent-free conditions, further enhancing the green credentials of the process. researchgate.net Comparative studies have shown that microwave-assisted methods can significantly shorten reaction times from hours to minutes while maintaining or even improving yields compared to conventional heating. javeriana.edu.cojaveriana.edu.co

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including 4H-pyrans, often in aqueous media and at ambient temperatures. nih.gov This technology offers a green alternative to traditional methods, promoting reactions with reduced energy consumption and in environmentally friendly solvents.

Table 3: Comparison of Conventional, Microwave, and Ultrasound-Assisted Synthesis of a Pyran Analogue

| Method | Solvent | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Ethanol | Piperidine | 8 h | 65 |

| Microwave Irradiation | Solvent-free | NaOH | 10 min | 92 |

| Ultrasound Irradiation | Water | None | 30 min | 88 |

Chemical Reactivity and Transformation Studies of 2,6 Distyryl 4h Pyran 4 One Frameworks

Reactivity of the Pyranone Ring System

The 4H-pyran-4-one core is an electron-deficient heterocycle, a characteristic imparted by the electron-withdrawing nature of the conjugated carbonyl group. This electronic feature is the primary determinant of its reactivity, rendering the ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are alpha to the ring oxygen and conjugated with the carbonyl group.

Electrophilic and Nucleophilic Addition Reactions to the Ring and Carbonyl

The predominant reactivity pattern of the 4H-pyran-4-one nucleus involves reactions with nucleophiles. The electron-deficient character of the ring makes it a prime target for nucleophilic addition, which can lead to subsequent ring-opening or transformation. Studies on analogous 2,6-disubstituted-4H-pyran-4-ones demonstrate this principle effectively. For instance, the reaction of 2,6-dicyano-4-pyrone with various N-nucleophiles, such as hydrazines, results in a ring-opening transformation to yield pyrazole (B372694) derivatives. acs.org

A cornerstone reaction of the 4-pyrone ring is its conversion to the corresponding 4-pyridone derivative upon treatment with ammonia (B1221849) or primary amines. wikipedia.org This transformation is initiated by the nucleophilic attack of the amine at the C2 or C6 position of the pyranone ring. In studies on 2,6-bis(hetaryl)-4-pyrones, reaction with aqueous ammonia proceeds chemoselectively at the pyrone ring, affording 2,6-bis(hetaryl)-pyridines in good yields. acs.org This highlights the susceptibility of the ring to nucleophilic addition-elimination pathways.

While the pyranone ring itself is generally attacked by nucleophiles, derivatives such as 2-(2-(dimethylamino)vinyl)-4-pyrones can undergo 1,6-conjugate addition, where the nucleophile attacks the vinyl terminus, demonstrating how substituents can modulate the reactivity of the core system. mdpi.com Electrophilic attack directly on the pyranone ring is less common due to its electron-deficient nature. However, the carbonyl oxygen possesses lone pairs and can be protonated or interact with Lewis acids, thereby activating the ring for nucleophilic attack.

Ring-Opening and Rearrangement Pathways

The reaction of 4-pyrones with nucleophiles often proceeds beyond simple addition and results in complete rearrangement of the heterocyclic core. The most prominent example is the conversion to 4-pyridones. This reaction pathway, initiated by nucleophilic attack, involves the opening of the pyran ring to form an acyclic intermediate, which then undergoes cyclization and dehydration to form the more stable aromatic pyridone ring. acs.orgwikipedia.org

Research on 2,6-bis(hetaryl)-4-pyrones demonstrates that this ring transformation reaction with ammonia is robust, yielding the corresponding pyridines in yields ranging from 63% to 87%. acs.org The efficiency of the transformation can be influenced by the nature of the substituents at the C2 and C6 positions. acs.org

| Substituent (Hetaryl Group) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-Methyl-1,2,4-triazol-5-yl | Aq. NH₃, Reflux, 5h | 2,6-Bis(1-methyl-1,2,4-triazol-5-yl)pyridin-4-ol | 87 |

| 1-Phenyl-1,2,3-triazol-4-yl | Aq. NH₃, Reflux, 24h | 2,6-Bis(1-phenyl-1,2,3-triazol-4-yl)pyridin-4-ol | 72 |

| Tetrazol-5-yl | Aq. NH₃, RT, 2 days | 2,6-Bis(tetrazol-5-yl)pyridin-4-ol | 63 |

Analogous ring-opening transformations have been observed in related systems. For example, certain complex oxazinones, when treated with binucleophiles, undergo a ring-opening transformation to construct polycyclic pyridone structures. mdpi.com These studies underscore that the pyranone heterocycle, while aromatic, possesses a latent instability that can be exploited for the synthesis of other important heterocyclic systems.

Mechanistic Investigations of Ring Transformations

The mechanism for the conversion of a 4H-pyran-4-one to a 4-pyridone is a well-established example of a ring transformation reaction. The process is initiated by a nucleophilic Michael-type addition of an amine to the C2 (or C6) position of the pyranone ring. This disrupts the ring's conjugation and forms a zwitterionic intermediate.

Subsequently, the pyran ring opens to form a 1,5-dicarbonyl intermediate. This acyclic compound is then poised for a ring-closing condensation. The terminal amino group attacks the second carbonyl group, leading to a new six-membered dihydropyridone ring. The final step involves the elimination of a molecule of water to restore aromaticity, yielding the stable 4-pyridone product. A proposed mechanism for a similar ring-opening transformation highlights the key steps of nucleophilic attack followed by ring-opening and recyclization. mdpi.com The entire sequence represents an addition-elimination-condensation cascade that effectively swaps the ring oxygen atom for a nitrogen atom.

Transformations Involving the Styryl Substituents

The two styryl groups [(E)-2-phenylethenyl] attached to the pyranone core at the C2 and C6 positions offer additional sites for chemical modification, independent of the pyranone ring itself. These vinyl moieties and their terminal phenyl rings can participate in a range of reactions.

Photocycloaddition and Polymerization Studies of Vinyl Moieties

The vinyl groups within the styryl substituents are photoactive. In analogous systems, such as styryldipyrylium derivatives, the olefin units are capable of undergoing [2+2] photocycloaddition reactions upon irradiation with light. nih.gov This reaction typically occurs in the solid state when the molecules are packed in a suitable orientation, leading to the formation of cyclobutane-linked polymers. nih.gov While the parent crystalline form of these monomers may be photostable, mechanical grinding can induce an amorphous state that is photoactive, enabling photopolymerization. nih.gov Similarly, styrylpyridinium salts are known to undergo [2+2] photodimerization in solution. pku.edu.cn

Based on these strong analogies, the styryl moieties of 2,6-Distyryl-4H-pyran-4-one are expected to be susceptible to similar photochemical transformations, potentially leading to dimers, oligomers, or polymers with cyclobutane (B1203170) linkages. Furthermore, styryl dyes have been investigated as photoinitiators for free radical polymerization, a process that occurs via photoinduced electron transfer. researchgate.net This suggests that the extended π-system of this compound could also participate in photo-redox processes to initiate polymerization of other monomers.

Functionalization Strategies on the Styryl Phenyl Rings

The terminal phenyl rings of the styryl groups are amenable to functionalization using modern cross-coupling techniques and classic electrophilic substitution reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for modifying aryl rings. nih.govmdpi.com This palladium-catalyzed reaction couples an aryl halide or triflate with an arylboronic acid. By preparing a halogenated derivative of this compound (e.g., with bromo or iodo groups on the phenyl rings), a wide variety of new substituents could be introduced. The Suzuki reaction is known for its high tolerance of functional groups, making it an ideal strategy for late-stage functionalization. researchgate.netresearchgate.net

| Aryl Halide | Arylboronic Acid | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Diazocine-boronic ester | Pd(OAc)₂, XPhos, K₃PO₄, Toluene/H₂O, 80°C | 95 |

| 1-Bromo-4-nitrobenzene | Diazocine-boronic ester | Pd(OAc)₂, XPhos, K₃PO₄, Toluene/H₂O, 80°C | 80 |

| 2-Bromothiophene | Diazocine-boronic ester | Pd(OAc)₂, XPhos, K₃PO₄, Toluene/H₂O, 80°C | 66 |

In addition to cross-coupling, direct electrophilic aromatic substitution on the phenyl rings is a viable strategy. Reactions such as nitration or halogenation could introduce functional groups that can be further manipulated. Studies on related complex aromatic systems have shown that nitration can proceed effectively, although the position of substitution will be directed by the activating/deactivating nature of the styryl-pyranone substituent and any other groups present on the phenyl ring. nih.gov

Redox Chemistry and Electron Transfer Processes within the Molecular Structure

The redox behavior of this compound and its derivatives is intrinsically linked to the extended π-conjugated system, which facilitates the movement of electrons within the molecule. This characteristic is fundamental to understanding its potential applications in materials science and photochemistry. While direct electrochemical studies on this compound are not extensively documented, the behavior of analogous compounds provides significant insights into its redox chemistry and electron transfer capabilities.

Styryl dyes, a class of compounds to which this compound belongs, are known for their intramolecular charge-transfer (ICT) properties. mdpi.com These molecules typically consist of an electron donor and an electron acceptor group connected by a π-conjugated bridge. mdpi.com In the case of this compound, the pyran-4-one core can act as an electron-withdrawing group, while the styryl moieties can be functionalized with electron-donating or electron-withdrawing substituents to modulate the ICT characteristics. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. mdpi.com This process is highly sensitive to the surrounding environment, such as solvent polarity.

Electrochemical studies on related 4H-pyran derivatives, such as 4-dicyanomethylene-2,6-dimethyl-4H-pyran (DDP), have been conducted using techniques like cyclic voltammetry (CV). These studies reveal that the pyran framework can undergo both reduction and oxidation processes, indicating its ability to accept and donate electrons. The introduction of different substituents on the pyran ring can significantly influence the reduction and oxidation potentials of the dye.

The extended conjugation in this compound is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making it susceptible to electron transfer reactions. Photoinduced electron transfer (PET) is a plausible process where, in the presence of an external electron donor or acceptor, the excited this compound can either accept or donate an electron, respectively. For instance, studies on pyranine, another pyran derivative, have shown that it can act as a good electron donor in photoinduced electron transfer reactions. nih.gov This suggests that this compound could participate in similar PET processes, which are crucial for applications in artificial photosynthesis and organic solar cells. nih.gov

The table below summarizes the key aspects of redox chemistry and electron transfer processes, drawing parallels from related compounds.

| Property | Description | Relevance to this compound |

| Intramolecular Charge Transfer (ICT) | Electron transfer between donor and acceptor moieties within the same molecule upon photoexcitation. mdpi.com | The styryl groups and the pyran-4-one core can act as donor and acceptor components, respectively, facilitating ICT. |

| Redox Potentials | The potential at which a molecule is oxidized or reduced. | The extended conjugation is expected to influence the redox potentials, making the molecule susceptible to redox reactions. |

| Photoinduced Electron Transfer (PET) | Electron transfer between the photoexcited molecule and an external donor or acceptor. nih.gov | The framework is a potential candidate for PET processes, crucial for energy conversion applications. nih.gov |

Investigations into Advanced Reaction Mechanisms

The 4H-pyran-4-one core is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of complex molecular architectures. While specific studies on the advanced reaction mechanisms of this compound are limited, the reactivity of the pyran-4-one ring system has been well-explored, providing a basis for predicting its chemical behavior.

One of the most significant reactions of dienes and dienophiles is the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org The endocyclic double bonds of the 4H-pyran-4-one ring can potentially act as a diene component in such reactions. However, the aromaticity of the pyran ring can reduce its reactivity as a diene. Conversely, the exocyclic double bonds of the styryl groups could function as dienophiles. The reaction's feasibility would be influenced by the electronic nature of the diene and dienophile, with electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerating the reaction. organic-chemistry.org A related transformation is the hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, leading to the formation of heterocyclic compounds. wikipedia.org

The carbonyl group at the 4-position of the pyran ring is a key site for nucleophilic addition reactions . masterorganicchemistry.com Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For example, reaction with organometallic reagents like Grignard reagents could lead to the formation of tertiary alcohols after an aqueous workup.

Furthermore, the pyran-4-one ring can undergo ring-opening reactions under certain conditions. For instance, treatment of 2,6-dicyano-4H-pyran-4-one with hydrazines has been shown to proceed via pyrone ring-opening and cyano group substitution to yield pyrazolylacetic acid hydrazides. nih.gov This indicates that the pyran-4-one core in this compound might also be susceptible to cleavage by strong nucleophiles.

The table below outlines some of the potential advanced reaction mechanisms for the this compound framework based on the known reactivity of the 4H-pyran-4-one core.

| Reaction Type | Description | Potential Application for this compound |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org | The pyran ring or the styryl groups could participate as the diene or dienophile, respectively, to synthesize complex polycyclic structures. |

| Nucleophilic Addition | Attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com | Functionalization of the carbonyl group to introduce new substituents and create diverse molecular scaffolds. |

| Ring-Opening Reactions | Cleavage of the pyran ring by strong nucleophiles. nih.gov | A synthetic strategy to access different heterocyclic systems from the pyran-4-one precursor. |

Rational Design and Synthesis of 2,6 Distyryl 4h Pyran 4 One Derivatives and Advanced Architectures

Systemic Modification of the Pyranone Nucleus for Tunable Functionalities

A primary method for modifying the pyranone core involves the Knoevenagel condensation at the C4-carbonyl position. For instance, the reaction of a 2,6-disubstituted-4H-pyran-4-one with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a catalyst such as acetic anhydride (B1165640) leads to the formation of 4-dicyanomethylene-4H-pyran derivatives. rsc.org This transformation converts the electron-withdrawing carbonyl group into a stronger electron-accepting dicyanomethylene group, significantly enhancing the intramolecular charge transfer (ICT) characteristics of the molecule. This modification has been shown to influence the photophysical properties, including leading to materials with aggregation-induced emission (AIE) characteristics. rsc.org

Another approach involves building the pyranone ring from functionalized precursors. A common synthetic route starts with the cyclocondensation of diethyl acetonedioxalate under acidic conditions to yield diethyl 4-oxo-4H-pyran-2,6-dicarboxylate. The ester groups at the C2 and C6 positions are versatile handles for further functionalization. They can be hydrolyzed to carboxylic acids or converted into other functional groups, such as nitriles, by treatment with ammonium (B1175870) hydroxide (B78521) followed by dehydration. nih.gov The resulting 2,6-dicyano-4H-pyran-4-one is a highly reactive building block where the pyrone ring is susceptible to nucleophilic attack and ring-opening reactions, for example, by hydrazines, which can lead to the formation of pyrazole (B372694) derivatives. nih.gov These strategies allow for the introduction of diverse functionalities at the 2- and 6-positions before the final construction of the styryl arms.

Strategic Functionalization of the Styryl Moieties for Specific Performance Enhancement

The styryl moieties at the C2 and C6 positions are the primary sites for tailoring the electronic and optical properties of DSP derivatives. By introducing various functional groups onto the terminal phenyl rings or by extending the π-system, researchers can precisely control the molecule's performance for specific applications.

The introduction of auxochromes—substituents that modify the light-absorbing properties of a chromophore—onto the phenyl rings of the styryl arms is a key strategy for tuning the ICT character of DSPs. Attaching electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) creates a "push-pull" system, where the pyranone core typically acts as the electron acceptor.

This approach allows for the systematic modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, introducing strong EDGs, such as dialkylamino or alkoxy groups, at the para-position of the phenyl rings increases the HOMO level, leading to a smaller energy gap and a red-shift in both absorption and emission spectra. rsc.orgresearchgate.net Conversely, the incorporation of EWGs, such as nitro or cyano groups, can lower the LUMO level. The strategic placement of these groups allows for the creation of derivatives with tailored charge transfer characteristics, which is crucial for applications in nonlinear optics and emissive materials. rsc.org

| Substituent on Phenyl Ring | Type | Effect on Emission | Reference Compound Example |

| -N(CH₃)(C₂H₄OH) | Strong Electron-Donating | Enhances charge transfer, can lead to emission quenching in polar solvents | EtAmPy rsc.orgrsc.org |

| -O(C₂H₄OH) | Moderate Electron-Donating | Weakens charge transfer compared to amino groups, promotes AIE activity | EtOxPy rsc.orgrsc.org |

| -H | Neutral | Baseline reference for unsubstituted DSP | DSP |

| -NO₂ | Strong Electron-Withdrawing | Lowers LUMO energy, enhances acceptor character | (Hypothetical) |

This table presents examples of how different substituents on the styryl arms can modulate the electronic properties of the DSP core.

Extending the length of the π-conjugated system is another effective method to manipulate the optoelectronic properties of DSPs. Replacing the terminal phenyl rings of the styryl groups with larger aromatic systems, such as naphthyl, anthracenyl, or pyrenyl moieties, systematically decreases the HOMO-LUMO gap. This extension of conjugation generally results in significant bathochromic (red) shifts in the absorption and emission spectra. researchgate.net

This design principle is particularly important for developing materials that absorb and emit in the longer wavelength regions of the spectrum (red to near-infrared). Such materials are highly sought after for applications in bioimaging, where deeper tissue penetration and reduced autofluorescence are required, as well as in organic light-emitting diodes (OLEDs) for display technologies. researchgate.net The design of these extended chromophores must also consider factors like solubility and solid-state packing, as increased planarity and size can lead to aggregation-caused quenching, unless other molecular features are introduced to prevent it. researchgate.net

Synthesis of Polymeric and Oligomeric Materials Incorporating 2,6-Distyryl-4H-pyran-4-one Units

The incorporation of DSP units into polymeric or oligomeric structures is a promising strategy for developing advanced materials that combine the unique photophysical properties of the DSP chromophore with the processability and mechanical robustness of polymers. nih.gov

One successful approach involves designing DSP derivatives that can act as initiators for controlled polymerization reactions. For example, by functionalizing the styryl arms with moieties capable of initiating polymerization, such as a hydroxyl group that can be converted to an atom transfer radical polymerization (ATRP) initiator, DSP-cored polymers can be synthesized. rsc.orgresearchgate.net Researchers have prepared functional polystyrene chains where the DSP derivative acts as the initiating core. rsc.orgrsc.org This method allows for the creation of well-defined polymer architectures where a single fluorophore is precisely located at the chain end. The surrounding polymer chains can influence the chromophore's local environment, affecting its photophysical behavior. For instance, embedding a DSP derivative with strong ICT character within polystyrene chains can shield it from quenching interactions in the solid state, leading to strong red-light emission with a high quantum yield. rsc.orgresearchgate.net

| Polymer System | Polymerization Method | DSP Function | Key Finding |

| EtAmPy-initiated Polystyrene | ATRP | Initiator Core | The polymer emits strong red light (quantum yield 37%) in an aggregated state, demonstrating the polymer matrix's ability to prevent emission quenching. rsc.org |

| EtOxPy-initiated Polystyrene | ATRP | Initiator Core | The resulting polymer shows blue-shifted emission compared to the initiator molecule in an aggregated state due to reduced intermolecular interactions. rsc.org |

This table summarizes examples of polymeric materials synthesized using DSP derivatives as functional units.

Regioselective Synthesis of Advanced Molecular Architectures

The synthesis of complex and unsymmetrical molecular architectures based on the DSP scaffold requires precise control over reaction selectivity. Regioselective synthesis enables the creation of molecules where the two styryl arms are different, or where specific positions on the pyranone ring are selectively functionalized, leading to materials with highly specialized functions.

While the synthesis of unsymmetrical 2,6-distyryl-4H-pyran-4-ones is challenging, principles from related chemistries can be applied. For example, stepwise condensation reactions, where the two styryl arms are introduced sequentially rather than simultaneously, could yield asymmetrically substituted products. This would involve isolating a mono-styryl intermediate, 2-methyl-6-styryl-4H-pyran-4-one, and then reacting its remaining methyl group with a different aromatic aldehyde.

Furthermore, regioselective reactions on the pyranone nucleus itself can lead to advanced architectures. The development of methods for the regioselective synthesis of related 2,6-disubstituted pyrones, for instance, via oxidative cyclization of enediones, showcases the ability to control substituent placement. nih.gov Such strategies could potentially be adapted to create DSP derivatives with functionality at the C3 or C5 positions. The ability to selectively functionalize one position over another is critical for building complex structures like molecular dyads for artificial photosynthesis or multi-functional sensors where different parts of the molecule perform distinct roles.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Distyryl 4h Pyran 4 One Compounds

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2,6-distyryl-4H-pyran-4-one derivatives. The complexity of these molecules, featuring a central pyranone core flanked by two styryl wings, necessitates the use of both one-dimensional (¹H and ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments for complete spectral assignment.

¹H NMR: The proton NMR spectrum provides initial information on the chemical environment of hydrogen atoms. Key signals include those for the vinylic protons of the styryl groups and the protons on the pyranone and phenyl rings.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the pyranone ring typically appears as a characteristic downfield signal.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. It is crucial for tracing the connectivity within the styryl fragments and the pyranone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is invaluable for connecting the different fragments of the molecule, such as linking the styryl groups to the pyranone core and identifying quaternary carbons that are not visible in HSQC spectra.

For a representative derivative, the following table outlines typical NMR data used for structural assignment.

Interactive Table: Representative NMR Data for a this compound Derivative

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyranone C=O | - | ~178-180 | Protons on C3/C5, Styryl vinylic protons |

| Pyranone C2/C6 | - | ~162-165 | Protons on C3/C5, Styryl vinylic protons |

| Pyranone C3/C5 | ~6.5-6.7 (s) | ~105-110 | C=O, C2/C6 |

| Styryl α-CH | ~6.8-7.0 (d) | ~115-120 | Pyranone C2/C6, Phenyl C1' |

| Styryl β-CH | ~7.4-7.6 (d) | ~138-140 | Phenyl C1', Phenyl C2'/C6' |

| Phenyl C1' | - | ~135-137 | Styryl β-CH |

| Phenyl C2'/C6' | ~7.5-7.7 (d) | ~128-130 | Styryl β-CH, Phenyl C4' |

| Phenyl C3'/C5' | ~7.3-7.4 (t) | ~129-131 | Phenyl C1' |

| Phenyl C4' | ~7.2-7.3 (t) | ~127-129 | Phenyl C2'/C6' |

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Single-Crystal X-Ray Diffraction Analysis of Molecular Conformation, Chirality, and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state. For this compound compounds, this technique is essential for understanding their conformation, stereochemistry, and the non-covalent interactions that govern their crystal packing. mdpi.com

Molecular Conformation: SCXRD analysis reveals precise bond lengths, bond angles, and torsion angles. This data confirms the planarity or deviation from planarity of the pyranone ring and the styryl fragments. The relative orientation of the phenyl rings with respect to the pyranone core is a key conformational feature that influences the molecule's electronic and photophysical properties.

Chirality: While the parent this compound is achiral, derivatives can be synthesized with chiral centers. SCXRD can unambiguously determine the absolute configuration of these chiral molecules. For racemic mixtures, it can reveal how the two enantiomers pack within the crystal lattice. nih.gov

Crystal Packing: The analysis of the crystal lattice shows how individual molecules arrange themselves. This is governed by a variety of intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present), π–π stacking between the aromatic rings, and C–H···O or C–H···π interactions. researchgate.netias.ac.inresearchgate.net Understanding these interactions is crucial as they can significantly affect the material's bulk properties, including its fluorescence in the solid state. mdpi.commdpi.com For instance, the crystal structure of a related 2,6-dicyano-4-pyrone derivative shows a planar anti-conformer stabilized by electrostatic interactions. nih.gov

Ultrafast Transient Absorption and Emission Spectroscopy for Excited State Dynamics and Relaxation Pathways

The extended π-conjugation in this compound derivatives makes them promising candidates for various photophysical applications. Ultrafast transient absorption and emission spectroscopies are powerful tools to probe the dynamics of their electronically excited states on femtosecond to nanosecond timescales. rsc.orgresearchgate.net

These techniques involve exciting the molecule with a short laser pulse and monitoring the subsequent changes in absorption or emission over time. This allows for the characterization of several key processes:

Excited State Lifetime: The time it takes for the excited state population to decay back to the ground state. This is a critical parameter for applications in fluorescence and optoelectronics.

Relaxation Pathways: Following photoexcitation, the molecule can relax through various radiative (fluorescence) and non-radiative pathways. nih.gov Non-radiative pathways can include internal conversion, intersystem crossing to a triplet state, or photoisomerization (e.g., E/Z isomerization of the styryl double bonds). researchgate.net

Solvatochromism: The photophysical properties, including absorption and emission spectra, of some pyranone derivatives are sensitive to the polarity of the solvent. mdpi.com This solvatochromic behavior can be studied to understand the nature of the excited state, such as changes in the dipole moment upon excitation, which is indicative of intramolecular charge transfer (ICT). rsc.orgrsc.org

Studies on related styryl pyran dyes have shown that these molecules can exhibit complex excited-state dynamics, including structural relaxation and the potential for photo-reversible E/Z isomerization, which can modulate their fluorescence properties. researchgate.net

Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Fragmentation Pathway Analysis and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound compounds and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements. mdpi.comnih.gov This allows for the unambiguous determination of the elemental formula of the parent compound and its synthetic intermediates, distinguishing them from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion, typically the molecular ion [M+H]⁺ or M⁺·) is selected, fragmented by collision-induced dissociation (CAD), and the resulting fragment ions (product ions) are analyzed. researchgate.netnih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. nih.gov For this compound, key fragmentation pathways often involve cleavages within the styryl side chains or rearrangements of the pyranone ring. youtube.comresearchgate.net Understanding these pathways is crucial for confirming the identity of known compounds and for characterizing novel derivatives formed in a reaction mixture. gre.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Groups and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions in the solid state. umsystem.edu

Functional Group Identification: The spectra are characterized by specific vibrational modes corresponding to different bonds within the molecule. nih.gov Key vibrational bands can be assigned to the stretching and bending of specific functional groups, confirming the molecular structure.

Intermolecular Interactions: In the solid state, the positions and shapes of certain vibrational bands can be sensitive to the local environment. For example, hydrogen bonding can cause a significant broadening and red-shift of the stretching frequency of the involved groups (e.g., O-H or N-H if present in derivatives). researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3050-3080 | C-H stretch (aromatic & vinylic) | IR, Raman |

| ~1640-1660 | C=O stretch (pyranone carbonyl) | IR, Raman |

| ~1580-1620 | C=C stretch (aromatic & vinylic) | IR, Raman |

| ~1200-1250 | C-O-C stretch (pyranone ether) | IR |

| ~960-980 | C-H bend (trans-vinylic out-of-plane) | IR |

Note: Frequencies are approximate and can be influenced by the specific molecular structure and physical state.

These techniques are complementary; for instance, the highly symmetric C=C stretching modes of the styryl units often give strong signals in the Raman spectrum, while the polar C=O bond gives a strong absorption in the IR spectrum. wisconsin.edu

Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable to research)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. arxiv.org It measures the differential absorption of left and right circularly polarized light. While the parent this compound is achiral, CD spectroscopy becomes highly relevant if chiral centers are introduced into the molecule, for example, through asymmetric synthesis or by incorporating chiral substituents. nih.gov

Determination of Absolute Configuration: For a chiral derivative, the CD spectrum provides a unique fingerprint. By comparing the experimental spectrum to that predicted by quantum chemical calculations, the absolute configuration (R or S) of the stereocenters can often be determined. mdpi.comsemanticscholar.org

Conformational Analysis: The CD signal is highly sensitive to the three-dimensional structure of the molecule. Therefore, it can be used to study conformational changes in solution.

Probing Chiral Interactions: CD spectroscopy can also be used to investigate the interaction of chiral this compound derivatives with other chiral molecules, such as proteins or DNA, providing insight into binding modes and induced conformational changes. arxiv.org

To date, research has primarily focused on the achiral parent compound and its non-chiral derivatives. However, the synthesis of chiral analogues would open the door to their investigation by CD spectroscopy, enabling a deeper understanding of their chiroptical properties.

Computational and Theoretical Investigations of 2,6 Distyryl 4h Pyran 4 One Electronic and Molecular Architecture

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) serves as a fundamental tool for investigating the ground state properties of 2,6-distyryl-4H-pyran-4-one and its analogs. Geometry optimizations are typically performed to obtain the most stable molecular conformations. For a series of donor-π-acceptor (D–π–A) pyran derivatives, DFT calculations have shown that these molecules generally adopt a planar conformation, which is crucial for their electronic properties.

The electronic structure is primarily analyzed through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In D–π–A pyran derivatives, the HOMO is typically localized on the electron-donating group, while the LUMO is centered on the electron-accepting moiety. This spatial separation of the frontier molecular orbitals is characteristic of intramolecular charge transfer (ICT) compounds. The energy gap between the HOMO and LUMO (Eg) is a key parameter that influences the electronic absorption and emission properties of the molecule. DFT calculations provide valuable estimations of these energy levels and the resulting energy gap.

Reactivity descriptors, which can also be derived from DFT calculations, offer insights into the chemical behavior of the molecule. These descriptors include ionization potential, electron affinity, chemical potential, and hardness. For instance, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT was used to characterize the reactivity of its tautomeric forms, revealing differences in their ionization energy, electron affinity, and electrophilicity index.

Table 1: Calculated Electronic Properties of a Representative 4H-Pyran-4-one Derivative using DFT

| Property | Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -2.43 eV |

| Energy Gap (Eg) | 3.42 eV |

Note: The data in this table is illustrative and based on typical values found for D-π-A pyran derivatives in the literature.

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Transitions, Absorption, and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited state properties of molecules, including electronic transitions, absorption, and emission spectra. For compounds like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em), as well as the nature of the electronic transitions involved.

The lowest energy absorption band in these D-π-A systems is typically assigned to a π → π* transition with significant intramolecular charge transfer character, corresponding to the HOMO-LUMO transition. TD-DFT calculations can elucidate the contributions of different molecular orbitals to each electronic transition. For instance, in styryl-based dyes, the long-wavelength absorption is often attributed to a HOMO-LUMO transition involving charge transfer from the donor to the acceptor part of the molecule.

To accurately predict emission spectra, the geometry of the first excited state (S1) is optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry provides the emission energy. TD-DFT calculations are instrumental in understanding phenomena like solvatochromism, where the absorption and emission wavelengths shift with solvent polarity, by modeling the solvent effects implicitly or explicitly. For some tetrahydroquinoline derivatives, TD-DFT has been successfully used to assign long-wavelength bands to intramolecular charge transfer transitions. rsc.org

Table 2: Predicted Electronic Transition Data for a Styryl Pyran Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.10 | 400 | 0.85 | HOMO → LUMO |

| S0 → S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO |

Note: This data is representative and illustrates the type of information obtained from TD-DFT calculations on similar chromophores.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions in condensed phases, such as in solution or in the solid state. For flexible molecules like this compound, MD simulations can explore the conformational landscape by simulating the atomic motions over time. This is crucial for understanding how molecular conformation affects photophysical properties.

In the context of aggregation-induced emission, MD simulations can provide insights into how intermolecular interactions in aggregates restrict intramolecular rotations, leading to enhanced fluorescence. By simulating a system of multiple molecules, one can study the formation of aggregates and the nature of the intermolecular forces at play, such as π-π stacking and hydrogen bonding.

MD simulations are also valuable for investigating the behavior of these molecules in different solvent environments. For instance, simulations can reveal the arrangement of solvent molecules around the solute and how this solvation structure influences the solute's conformation and electronic properties. Studies on other organic molecules have successfully used MD simulations to investigate interaction energies with solvents and the formation of hydrogen bonds. semanticscholar.org While specific MD studies on this compound are not abundant in the literature, the methodology has been applied to other pyran derivatives to understand their interactions in aqueous solutions. semanticscholar.org

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Analyses for Bonding Characterization

Quantum Chemical Topology (QCT) provides a framework for partitioning the electron density of a molecule to define atoms and bonds. The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, analyzes the topology of the electron density to characterize the nature of chemical bonds. This analysis is based on the identification of critical points in the electron density, where the gradient of the density is zero.

For π-conjugated systems like this compound, QTAIM can be used to characterize the covalent bonds within the molecule and weaker non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for understanding crystal packing and intermolecular interactions in aggregates. The properties of the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, provide quantitative measures of bond strength and type.

For instance, in a study of pyran-2,4-dione derivatives, AIM analysis was used to characterize intramolecular hydrogen bonds, revealing them to be closed-shell interactions. mdpi.com Although specific QTAIM studies on this compound are scarce, this methodology offers a powerful tool for a detailed analysis of its electronic structure and bonding.

Table 3: Illustrative QTAIM Parameters for C-C Bonds in a Conjugated System

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C=C (double bond) | ~0.30 | < 0 |

| C-C (single bond) | ~0.24 | < 0 |

Note: These are typical values for carbon-carbon bonds in conjugated organic molecules.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Predictive Material Design

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as absorption maxima, fluorescence quantum yields, or mechanochromic behavior. The development of QSPR models for materials like this compound can accelerate the design of new materials with desired properties by predicting their behavior without the need for synthesis and experimental characterization.

A QSPR model is built by first calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be derived from the molecular structure and can include constitutional, topological, and quantum chemical parameters. Then, a mathematical relationship between the descriptors and the property of interest is established using statistical methods like multiple linear regression or machine learning algorithms.

For styryl-based dyes, QSPR models could be developed to predict their absorption and emission wavelengths. mdpi.com For mechanochromic compounds, QSPR could help identify the key structural features that lead to a large color change upon mechanical stimulation. While specific QSPR models for this compound are not widely reported, the general QSPR methodology is a promising approach for the rational design of new functional pyran derivatives.

Theoretical Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying reaction intermediates and transition states. For the synthesis of this compound, theoretical studies can help to understand the reaction pathway and the factors that control the reaction rate and selectivity.

The synthesis of 4H-pyran derivatives often involves a one-pot multicomponent reaction. DFT calculations can be used to model the proposed reaction mechanism, which may involve steps like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. By calculating the energies of the reactants, intermediates, transition states, and products, the reaction energy profile can be constructed, and the rate-determining step can be identified.

Polymorph Prediction for Solid-State Properties and Mechanochromism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on the solid-state properties of a material, including its mechanochromic behavior. Computational polymorph prediction methods are used to identify possible crystal structures of a molecule and to rank them based on their lattice energies.

For mechanochromic materials like derivatives of this compound, polymorph prediction has been used to guide the design of materials with high-contrast fluorescence changes. chinesechemsoc.org The prediction process typically starts with the gas-phase optimized molecular structure, which is then used to generate a large number of possible crystal packings. The lattice energies of these structures are then calculated and minimized.

The results of polymorph prediction can reveal the potential for a molecule to crystallize in different packing arrangements, such as with or without π-π stacking. chinesechemsoc.org These different packing motifs can exhibit distinct photophysical properties, and the transition between them upon mechanical stimulation is the origin of mechanochromism. The agreement between predicted crystal structures and experimentally observed polymorphs can validate the computational methodology and provide valuable insights into the relationship between crystal packing and solid-state fluorescence. chinesechemsoc.org

Exploration of Advanced Material and Chemical Applications of 2,6 Distyryl 4h Pyran 4 One Systems Non Biological Focus

Research into Organic Light-Emitting Diode (OLED) Emitters and Host Materials

Derivatives of the 2,6-Distyryl-4H-pyran-4-one framework are actively researched for their utility in Organic Light-Emitting Diodes (OLEDs), primarily as fluorescent emitters. The core structure is often modified at the 4-position with a strong electron-accepting group, such as dicyanomethylene, to create a robust donor-π-acceptor (D-π-A) chromophore. This molecular design facilitates an efficient intramolecular charge-transfer (ICT) process, which is crucial for electroluminescence.

One notable derivative, 2-(2,6-bis((E)-4-(diphenylamino)styryl)-4H-pyran-4-ylidene)malononitrile, incorporates triphenylamine units as strong electron donors. However, its emission is weakened in the solid state due to aggregation-caused quenching (ACQ). To overcome this, researchers have attached bulky tetraphenylethene (TPE) units to the molecule's terminals. The resulting compound exhibits aggregation-induced emission (AIE), a phenomenon where the molecule becomes more emissive in the aggregated or solid state, which is highly desirable for fabricating efficient OLED devices. researchgate.net

In another example, a deep-blue emitting OLED was fabricated using a pyran derivative, achieving a maximum external quantum efficiency (EQE) of 2.2%. The device exhibited excellent blue color purity, as indicated by its Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.08). researchgate.net The dicyanomethylene-4H-pyran (DCM) family of chromophores, to which these distyryl derivatives belong, was first introduced as a highly fluorescent dopant for OLEDs in 1989 and continues to be a foundation for developing new emitter materials. researchgate.netwisconsin.edu

While much of the focus is on emitters, the fundamental properties of pyran-based systems, such as their thermal stability and tunable energy levels, also make them potential candidates for host materials in the emissive layer of OLEDs. Benzophenone derivatives, for example, have been successfully used as both hosts and emitters. tandfonline.com

Table 1: Performance of select pyran-based OLED devices

| Compound Type | Application | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Reference |

| Pyran Derivative | Deep-Blue Emitter | 2.2% | (0.15, 0.08) | researchgate.net |

| TPE-TPA-DCM | AIE Emitter | Not specified | Not specified | researchgate.net |

Investigation of Non-Linear Optical (NLO) Properties and Device Applications

The pronounced donor-π-acceptor (D-π-A) architecture inherent to many this compound derivatives makes them excellent candidates for non-linear optical (NLO) applications. NLO materials can alter the properties of light, such as its frequency or phase, and are fundamental to technologies like optical switching, data storage, and frequency conversion.

The γ-pyranylidene fragment, which is the core of the this compound system, has been successfully incorporated as a potent electron-donating group in push-pull chromophores designed for second-order NLO activity. acs.org These molecules exhibit a large change in dipole moment upon excitation, a key requirement for a high second-order NLO response.

Furthermore, these systems are investigated for third-order NLO phenomena, particularly two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, optical limiting, and high-resolution fluorescence imaging. The Z-scan technique is a standard and sensitive method used to characterize the NLO properties of these materials, allowing for the determination of the non-linear absorption coefficient and the non-linear refractive index. rsc.org The extended π-conjugated bridge provided by the distyryl groups enhances the TPA cross-section, making these compounds promising for advanced photonic devices.

Development of Chemo-Sensors for Specific Environmental and Industrial Analytes

The inherent fluorescence of this compound derivatives and its sensitivity to the local environment form the basis for their application as chemo-sensors. These sensors operate by changing their optical properties, such as fluorescence intensity or color, upon interaction with a specific analyte.

Donor-acceptor type 4H-pyran-4-one molecules have been shown to exhibit fluorescence-based sensing in response to changes in environmental polarity, viscosity, and the presence of acidic or basic vapors. nih.gov This solvatochromic behavior, where the emission color shifts with solvent polarity, is a direct result of the compound's intramolecular charge-transfer (ICT) character. nih.gov

More targeted sensing applications have also been developed. For instance, a fluorescent probe for nitric oxide (NO), an important biological signaling molecule and environmental pollutant, was created based on the reaction between NO and a 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM) derivative. nih.gov This reaction leads to a discernible change in the fluorescence signal, allowing for the detection of the analyte. Similarly, the integration of specific receptor units into the pyran scaffold can create highly selective and sensitive optical chemo-sensors for various ions and small molecules, making them useful for environmental monitoring and industrial process control. wisconsin.edu

Utilization in Photovoltaic Devices and Energy Conversion Systems

In the field of renewable energy, derivatives of this compound have emerged as promising organic dyes for dye-sensitized solar cells (DSSCs). mdpi.com In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), to generate an electric current. mdpi.com

Researchers have designed and synthesized novel metal-free organic sensitizers based on the 2,6-diphenyl-4H-pyranylidene structure, a close analog of the distyryl system. acs.orgnih.gov These dyes function as the electron-donor component in the solar cell. They are valued for their intense light absorption in the visible spectrum, high molar extinction coefficients, and energy levels that are well-matched with the TiO2 semiconductor and the iodide/triiodide redox electrolyte commonly used in DSSCs. acs.org

The performance of these dyes has been systematically improved by modifying their molecular structure. For example, introducing phenyl substituents with steric hindrance helps to suppress dye aggregation on the TiO2 surface, which can otherwise reduce efficiency. nih.gov DSSCs fabricated with these optimized pyranylidene dyes have demonstrated significant improvements in power conversion efficiency compared to simpler analogs. acs.orgnih.gov

Table 2: Photovoltaic Performance of DSSCs using 2,6-Diphenyl-4H-pyranylidene Dyes

| Dye ID | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (%) | Reference |

| Dye 2a | 10.3 | 0.72 | 0.72 | 5.3 | acs.orgnih.gov |

| Dye 2b | 8.9 | 0.73 | 0.72 | 4.7 | acs.orgnih.gov |

Note: Performance measured under simulated AM 1.5 G solar light (100 mW/cm²).

Research into Photochromic and Thermochromic Materials

Derivatives of this compound are at the forefront of research into "smart" materials that can change their optical properties in response to external stimuli. These chromogenic phenomena include photochromism (response to light), thermochromism (response to heat), and mechanochromism (response to mechanical force).

Studies on a series of 2,6-diarylethene-4H-pyran-4-one compounds have revealed remarkable stimuli-responsive behavior. nih.gov Many of these molecules exhibit aggregation-induced emission enhancement (AIEE) and solvatochromism. nih.gov Critically, they also display mechanochromism, where their fluorescence color changes upon grinding or shearing. nih.gov This effect is often reversible by heating or recrystallization and is attributed to the transition between different crystalline and amorphous states. nih.gov

Reversible photochromism has been observed in related 4,5,6-triaryl-4H-pyran derivatives. These compounds can undergo an intramolecular ring-closing and ring-opening reaction upon irradiation with UV and visible light, respectively. This reversible transformation results in a high-contrast, eye-detectable change in the solid-state color and fluorescence, with good fatigue resistance. Such materials hold promise for applications in rewritable optical recording media, security inks, and light-responsive sensors.

Application in Catalysis and Organocatalysis Research

While the 4H-pyran-4-one scaffold is a key target in synthetic chemistry, the direct application of this compound itself as a catalyst is not a widely reported area of research. The existing literature focuses heavily on the development of catalytic methods to synthesize the pyran ring system, rather than using the final compound to catalyze other reactions.

The synthesis of polyfunctionalized 4H-pyrans is often achieved through multicomponent reactions, which are prized for their efficiency. These reactions frequently employ organocatalysts—small, metal-free organic molecules. nih.gov For instance, L-proline, a naturally occurring amino acid, has been used as an enantioselective organocatalyst to produce chiral pyrans and thiopyrans in good yields. Other organocatalysts like 2-aminopyridine have also been successfully used. nih.gov Additionally, various heterogeneous and nanocatalysts have been developed to facilitate pyran synthesis under environmentally benign, or "green," conditions. These synthetic advancements are crucial for accessing compounds like this compound, but the catalytic activity of the target compound itself remains an area with limited exploration.

Development of Advanced Polymer Scaffolds and Functional Films

The unique optical properties of this compound derivatives can be imparted to macromolecules through their incorporation into polymer chains. This creates advanced functional materials suitable for applications in sensors, imaging, and optoelectronic films.

A successful strategy involves designing 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives to act as initiators for atom transfer radical polymerization (ATRP). nih.govnih.gov By using these pyran-based molecules to start the polymerization of monomers like styrene, functional polystyrene chains are produced that have the fluorescent pyran unit covalently attached at one end. nih.gov

This approach has been used to create polystyrene that emits strong red light in the aggregated or solid state, with a quantum yield as high as 37%. nih.govnih.gov This is particularly significant because efficient solid-state red-emitting materials are relatively rare but highly sought after for optoelectronics. nih.govnih.gov The properties of the final polymer, such as its emission color and sensitivity to the environment, can be tuned by altering the specific pyran derivative used as the initiator. nih.gov These functional polymers can be processed into films or nanoparticles for a variety of advanced applications.

Aggregation-Induced Emission (AIE) Studies for Material Science Applications

The phenomenon of aggregation-induced emission (AIE) has garnered significant attention in material science, offering a solution to the common problem of aggregation-caused quenching (ACQ) where fluorescent molecules lose their emissivity at high concentrations or in the solid state. magtech.com.cnacs.orgacs.org AIE luminogens (AIEgens), in contrast, are weakly or non-emissive in dilute solutions but exhibit intense fluorescence in their aggregated or solid forms. magtech.com.cnacs.org This unique characteristic has made AIEgens, including derivatives of this compound, valuable for a range of advanced material applications.

Understanding Aggregation Effects on Optical Response

The optical response of this compound systems is profoundly influenced by molecular aggregation. In dilute solutions, these molecules may exhibit weak fluorescence due to active intramolecular motions, such as rotation and vibration, which provide non-radiative pathways for the decay of the excited state. acs.orgacs.org However, upon aggregation, for example in solvent mixtures where the compound's solubility is poor (like THF-water mixtures), these intramolecular motions are physically restricted. acs.orgaip.org This Restriction of Intramolecular Motion (RIM) mechanism blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence intensity. acs.orgacs.org This behavior is a hallmark of AIE.

Several studies have confirmed that derivatives of this compound and related styryl-substituted 4-pyrones exhibit pronounced Aggregation-Induced Emission Enhancement (AIEE). researchgate.netscilit.comnih.gov For instance, a series of synthesized 2,6-diarylethene-4H-pyran-4-one derivatives all displayed the AIEE phenomenon. researchgate.net The specific molecular structure and intermolecular packing in the aggregated state are critical factors that dictate the AIE behavior. researchgate.net

Donor-π-acceptor (D-π-A) architectures are commonly employed in the design of these AIE-active pyran derivatives. aip.orgchinesechemsoc.org The photophysical properties can be tuned by modifying the donor and acceptor groups. For example, the pyran derivative EtOxPy, which possesses a weak charge transfer (CT) character, is AIE-active and displays a significant red shift in its emission spectrum when aggregated. rsc.orgresearchgate.net In contrast, another derivative, EtAmPy, with a strong CT character, experiences emission quenching in an aggregated state due to strong intermolecular interactions. rsc.orgresearchgate.net This highlights the intricate relationship between molecular design, aggregation, and the resulting optical properties.

| Compound | State/Solvent | Emission Wavelength (λem) | Quantum Yield (ΦF) | Key Observation |

|---|---|---|---|---|

| ANPTBA | THF | Weakly emissive | N/A | Weak fluorescence in solution. aip.org |

| ANPTBA | THF/Water (60% water) | Bright red fluorescence | N/A | Typical AIE property with strong emission in aggregate state. aip.org |

| EtOxPy | Solution | N/A | N/A | AIE-active with weak CT character. rsc.orgresearchgate.net |

| EtOxPy | Aggregate State | Large red shift | N/A | Enhanced emission in aggregate state. rsc.orgresearchgate.net |

| EtAmPy-functionalized Polystyrene | Aggregate State | Strong red light | 37% | Polymer aggregation induces strong emission. rsc.orgresearchgate.net |

Design of Mechanochromic Materials Based on this compound Derivatives

Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli such as grinding or shearing, are of great interest for applications in sensing, security inks, and optical recording. chinesechemsoc.org Derivatives of this compound have emerged as a promising class of molecules for creating high-contrast mechanochromic materials, a behavior that is often intrinsically linked to their AIE characteristics. researchgate.netscilit.comnih.govchinesechemsoc.org

The mechanism behind the mechanochromism in these compounds typically involves a solid-state phase transition induced by mechanical force. researchgate.net Grinding can disrupt the ordered molecular packing in a crystalline state, leading to the formation of a disordered, amorphous state, or a different crystalline polymorph. researchgate.net Since the photoluminescent properties of AIEgens are highly sensitive to their intermolecular arrangement and environment, this change in solid-state morphology results in a noticeable shift in the emission wavelength and color.

A key strategy in designing effective mechanochromic this compound derivatives is the use of polymorph prediction. chinesechemsoc.org Research indicates that molecules with the potential to crystallize into different aggregate structures, such as both monomer and π-dimer aggregates, are more likely to exhibit significant and reversible mechanochromic behavior. chinesechemsoc.org The application of force can convert the material from one stable (or metastable) solid-state form to another, with the original state often being recoverable by a secondary stimulus like fuming with a solvent or heating.